![molecular formula C9H9NO2S B14313208 4-(Methylcarbamoyl)benzene-1-carbothioic S-acid CAS No. 109861-85-0](/img/structure/B14313208.png)
4-(Methylcarbamoyl)benzene-1-carbothioic S-acid
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Overview
Description
4-(Methylcarbamoyl)benzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids by the replacement of one of the oxygen atoms with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylcarbamoyl)benzene-1-carbothioic S-acid typically involves the reaction of benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{KSH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SH} + \text{KCl} ] This method is efficient and provides a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methylcarbamoyl)benzene-1-carbothioic S-acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for free radical bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated benzene derivatives.
Scientific Research Applications
4-(Methylcarbamoyl)benzene-1-carbothioic S-acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)benzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the sulfur atom plays a crucial role in stabilizing the intermediate species. This stabilization allows for efficient reactions and the formation of desired products .
Comparison with Similar Compounds
4-(Methylcarbamoyl)benzene-1-carbothioic S-acid can be compared with other similar compounds such as thiocarboxylic acids and dithiocarboxylic acids. These compounds share similar structural features but differ in their chemical reactivity and applications . For example:
Thiocarboxylic acids: Contain a sulfur atom replacing one oxygen atom in carboxylic acids.
Dithiocarboxylic acids: Have two sulfur atoms replacing both oxygen atoms in carboxylic acids.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing research in multiple fields.
Properties
CAS No. |
109861-85-0 |
---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
4-(methylcarbamoyl)benzenecarbothioic S-acid |
InChI |
InChI=1S/C9H9NO2S/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FEAAJPSKGIMRPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)S |
Origin of Product |
United States |
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